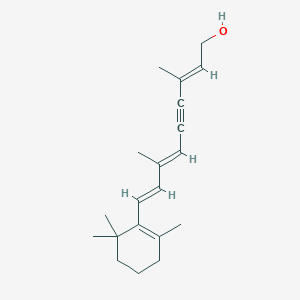
11,12-二去氢视黄醇
描述
“11,12-Didehydro Retinol” is a compound with the molecular formula C20H28O and a molecular weight of 284.44 . It is also known as “3,7-Dimethyl-9-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2,6,8-nonatrien-4-yn-1-ol” and is a 11-cis retinal intermediate . This compound plays a crucial role in studying diverse dermatological ailments and ocular disorders .
Synthesis Analysis
The synthesis of “11,12-Didehydro Retinol” involves the precursor and NADPH supply being first enhanced to improve retinoids accumulation in the S. cerevisiae strain constructed from a β-carotene producer by introducing β-carotene 15,15ʹ-dioxygenase . The enzyme Env9 was found as an endogenous retinal reductase and its activity was verified in vitro .
Molecular Structure Analysis
The molecular structure of “11,12-Didehydro Retinol” is represented by the formula C20H28O . It is a 11-cis retinal intermediate .
Chemical Reactions Analysis
Retinol dehydrogenases (RDHs) are responsible for two reactions in the visual cycle performed in retinal pigmented epithelial (RPE) cells, photoreceptor cells, and Müller cells in the retina . RDHs in the RPE function as 11-cis-RDHs, which oxidize 11-cis-retinol to 11-cis-retinal in vivo .
Physical And Chemical Properties Analysis
The physical and chemical properties of “11,12-Didehydro Retinol” include a molecular weight of 284.44 and a molecular formula of C20H28O .
科学研究应用
Anti-Aging Skincare
11,12-Didehydro Retinol: is utilized in anti-aging skincare products. It’s an intermediate form of vitamin A that contributes to the synthesis of retinoids, which are vital for skin health. Retinoids like tretinoin and adapalene are known for their effectiveness in reducing wrinkles and fine lines by promoting collagen production and accelerating cell turnover .
Acne Treatment
This compound is also a precursor in the formulation of topical treatments for acne. By influencing cell growth and differentiation, it helps in unclogging pores and reducing the severity of acne .
Photodamage Repair
Exposure to UV radiation can cause significant skin damage11,12-Didehydro Retinol is involved in treatments aimed at repairing photodamaged skin, restoring a more youthful appearance by improving skin texture and pigmentation .
Psoriasis Management
In the management of psoriasis, retinoids derived from 11,12-Didehydro Retinol can be effective. They work by normalizing the growth cycle of skin cells, which is often disrupted in psoriatic conditions .
Cancer Research
Retinoids have been studied for their potential role in cancer prevention and treatment11,12-Didehydro Retinol may contribute to research focused on retinoid’s ability to regulate cell proliferation and apoptosis .
Vision Health
As a derivative of vitamin A, 11,12-Didehydro Retinol is essential for maintaining healthy vision. It’s involved in the production of visual pigments in the retina, crucial for low-light and color vision .
Nanotechnology-Based Delivery Systems
Recent advancements in nanotechnology have led to the development of novel delivery systems for retinoids. These systems aim to enhance the stability and penetration of compounds like 11,12-Didehydro Retinol , improving their therapeutic efficacy and reducing side effects .
Cosmetic Enhancements
Beyond medical applications, 11,12-Didehydro Retinol is used in cosmetic enhancements. It’s a key ingredient in products designed to improve skin appearance, such as reducing age spots and hyperpigmentation .
作用机制
Target of Action
11,12-Didehydro Retinol is a derivative of Vitamin A and is considered an intermediate in the retinoid pathway . The primary targets of this compound are the retinoic acid receptors (RARs) and retinoid X receptors (RXRs) . These receptors play crucial roles in regulating epithelial cell growth and differentiation .
Mode of Action
It is known that it undergoes metabolic conversion to all-trans retinoic acid . This conversion is crucial as all-trans retinoic acid is the biologically active form of Vitamin A . Once converted, it binds to the RARs and RXRs, activating these nuclear receptors and regulating gene expression .
Biochemical Pathways
The biochemical pathway of 11,12-Didehydro Retinol involves its conversion to all-trans retinoic acid . This conversion is a part of the physiological pathway of Vitamin A metabolism . The activation of RARs and RXRs by all-trans retinoic acid affects various physiological processes, including embryonic development, tissue homeostasis, cell proliferation, differentiation, and apoptosis .
Pharmacokinetics
The pharmacokinetics of retinoids, including 11,12-Didehydro Retinol, are complex. They are extensively metabolized, and only traces of unchanged drugs are eliminated in urine . The terminal elimination half-lives of retinoids after long-term treatment can vary significantly . The systemic availability of these drugs also shows pronounced inter- and intraindividual variation . Therefore, dosage adjustments should be made based on both plasma drug concentrations and the efficacy and tolerability of the drugs .
Result of Action
The molecular and cellular effects of 11,12-Didehydro Retinol’s action are primarily seen in its role in regulating epithelial cell growth and differentiation . It exhibits anti-inflammatory, antineoplastic, antioxidant, and free radical-scavenging activities . It has been used in dermatology for many years to treat various skin conditions ranging from acne to wrinkles .
Action Environment
The action, efficacy, and stability of 11,12-Didehydro Retinol can be influenced by various environmental factors. For instance, the conversion of retinol to retinoic acid can be regulated to maintain very low concentrations of tretinoin in human circulation . Furthermore, the safety and toxicity of 11,12-Didehydro Retinol are important considerations. While it is considered to have low toxicity, general laboratory safety operations should still be followed when handling it .
未来方向
The use of retinoids, such as “11,12-Didehydro Retinol”, has demonstrated promise in enhancing skin texture, diminishing fine lines, and augmenting the thickness of both the epidermal and dermal layers . Future research should explore novel approaches to enhance the stability, absorption, and efficacy of natural compounds through new formulations and delivery systems .
属性
IUPAC Name |
(2E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,6,8-trien-4-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h8,11-13,21H,7,10,14-15H2,1-5H3/b12-11+,16-8+,17-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCOWPJRSSDVABG-YSVSHSNWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC#CC(=CCO)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C#C/C(=C/CO)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00558430 | |
| Record name | 11,12-Didehydroretinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00558430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11,12-Didehydro Retinol | |
CAS RN |
29443-88-7 | |
| Record name | 11,12-Didehydroretinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00558430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



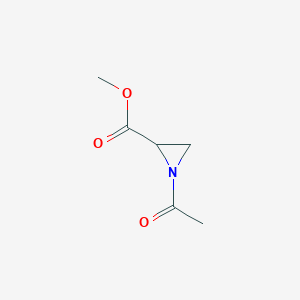
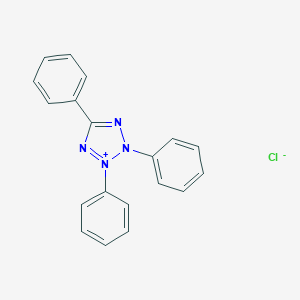
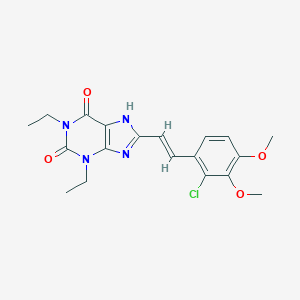


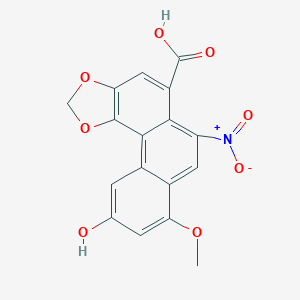


![3,7-Dimethyl-3H-imidazo[4,5-F]quinoline](/img/structure/B117554.png)
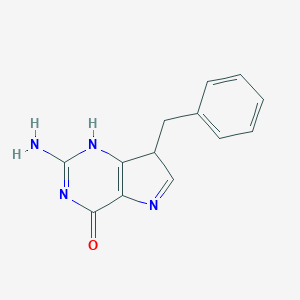

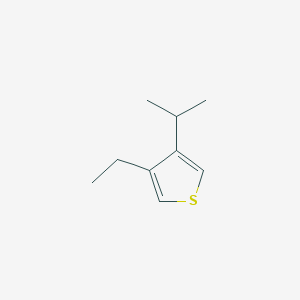
![[(1S,2S,3R,4S,7R,9S,10S,12R)-4,12-Diacetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11,15-dioxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B117565.png)
![[hydroxy-[(3E,7E,11E,15E,19E,23E,27E,31E)-4,8,12,16,20,24,28,32,36-nonamethylheptatriaconta-3,7,11,15,19,23,27,31,35-nonaenoxy]phosphoryl]oxyphosphonic acid](/img/structure/B117566.png)